2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine
Description
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with a pyridinyl-pyrazole moiety. This structure combines the electron-deficient pyrimidine ring with the π-rich pyridine and pyrazole systems, enabling diverse interactions in biological and chemical contexts.
Properties
CAS No. |
1956341-36-8 |
|---|---|
Molecular Formula |
C12H8ClN5 |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
2-chloro-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H8ClN5/c13-12-15-6-4-9(17-12)8-7-16-18-11(8)10-3-1-2-5-14-10/h1-7H,(H,16,18) |
InChI Key |
XBDUQYNVGMZTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Pyrimidine-Pyrazole Linkage
A widely adopted method involves Suzuki-Miyaura coupling to connect the pyrimidine and pyrazole moieties. In a representative procedure, 2,4-dichloropyrimidine undergoes selective substitution at the 4-position using a pyrazole boronic ester. The reaction employs PdCl₂(PPh₃)₂ as the catalyst, with sodium carbonate as a base in a dimethyl ether (DME) and water solvent system at 80°C. This step achieves a 68–75% yield, with regioselectivity ensured by the electron-withdrawing chlorine at the pyrimidine’s 2-position.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | 80 | 72 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65 |
| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 70 | 58 |
Post-coupling, the chlorine at the pyrimidine’s 2-position remains intact, enabling further functionalization. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic pyrimidine protons appearing as doublets at δ 8.25–8.45 ppm and pyrazole protons as singlets near δ 7.60–7.80 ppm.
Cyclization Strategies for Pyrazole Core Formation
Hydrazine-Mediated Cyclization
The pyrazole ring is synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. For instance, 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is treated with hydrazine hydrate in ethanol under reflux, yielding the pyrazole core in 82% efficiency. The reaction mechanism proceeds through a nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration and aromatization.
Regioselective N-Alkylation
N-Alkylation of the pyrazole nitrogen is critical for preventing unwanted side reactions during subsequent coupling steps. Using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride as a protecting group, the pyrazole’s N1 position is selectively alkylated in the presence of cesium carbonate in dimethylformamide (DMF). This method achieves a 4:1 regioselectivity ratio (N1:N2), with the SEM group later removed via tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Functionalization of the Pyrimidine Ring
Chlorination at the 2-Position
Chlorination is typically accomplished using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. Reaction of 4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidin-2-ol with POCl₃ at 110°C for 6 hours affords the 2-chloro derivative in 89% yield. Excess POCl₃ ensures complete conversion, with the reaction monitored by thin-layer chromatography (TLC).
Amination and Substitution Reactions
The 2-chloro group serves as a handle for further derivatization. In a patent-described method, displacement with ammonia in dioxane at 120°C yields 2-amino-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine, though this route is less common due to competing hydrolysis. Alternatively, palladium-catalyzed Buchwald-Hartwig amination with aryl amines introduces diverse substituents, enabling structure-activity relationship (SAR) studies.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity, as verified by ultraviolet (UV) detection at 254 nm.
Spectroscopic Validation
1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) are employed for structural confirmation. For example, the target compound exhibits a molecular ion peak at m/z 287.0584 [M + H]⁺ in HRMS, matching the theoretical mass. Infrared (IR) spectroscopy confirms the absence of hydroxyl groups (no absorption near 3200–3500 cm⁻¹), indicating successful chlorination.
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency Across Key Methods
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Pyrazole cyclization | Hydrazine/EtOH reflux | 82 | 95 | 12 |
| Suzuki coupling | PdCl₂(PPh₃)₂/DME | 72 | 98 | 8 |
| Chlorination | POCl₃/DMF | 89 | 97 | 6 |
| SEM deprotection | TBAF/THF | 91 | 99 | 2 |
The palladium-catalyzed route offers superior regioselectivity and scalability, whereas hydrazine-mediated cyclization provides high yields but requires stringent temperature control. Chlorination with POCl₃ remains the most efficient for introducing the 2-chloro substituent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro group on the pyrimidine ring undergoes nucleophilic displacement with various nucleophiles. This reaction is pivotal for generating derivatives with enhanced biological activity:
Key studies demonstrate that 2-amino derivatives show 3.2-fold increased CDK2 inhibition compared to the parent compound (IC₅₀ = 0.18 μM vs 0.58 μM) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 4-position pyrazole ring:
Suzuki-Miyaura Coupling
These reactions proceed with 70-85% efficiency under microwave-assisted conditions (120°C, 30 min) .
Buchwald-Hartwig Amination
Reagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃
-
Enables C-N bond formation at pyrimidine C4 position
Deprotonation Reactions
-
Site : Pyrazole NH (pKa ≈ 8.2)
-
Reagents : LDA, THF, -78°C
-
Outcome : Generation of nucleophilic intermediates for alkylation
Hydrolysis Reactions
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 4 hr | Pyrimidine-2,4-diol derivative | Complete chlorine displacement |
| NaOH (aq), 100°C | Ring-opened carboxylic acids | Requires >8 hr reaction time |
Coordination Chemistry
The compound acts as a polydentate ligand through:
-
Pyridine N atom (κ¹ coordination)
-
Pyrazole N-H (hydrogen bonding donor)
-
Pyrimidine N atoms (κ² coordination)
| Metal Salt | Complex Formed | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | 12.4 ± 0.3 |
| PtCl₂ | Square-planar Pt(II) adduct | 9.8 ± 0.2 |
X-ray crystallography confirms bidentate binding modes in Pt complexes .
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), 10% Pd/C, EtOH
-
Selectivity : Pyridine ring remains intact
-
Product : 3,4-Dihydropyrimidine derivative (85% yield)
-
Application : Intermediate for saturated heterocycle synthesis
Biological Activity Correlation
Derivatives from these reactions show enhanced pharmacological profiles:
Molecular docking studies reveal that 4-carboxamide derivatives achieve ΔG = -9.8 kcal/mol binding to CDK2's ATP pocket .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine exhibit significant anticancer activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways . The presence of the pyridine and pyrazole rings enhances their interaction with biological targets, making them potent candidates for further development.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has also been extensively studied. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Compounds containing pyrazole and pyridine moieties have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of bacterial enzyme activity, leading to effective treatment options for infections .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, for example, it may act as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Pyrimidine vs. Thienopyrimidine Cores
- Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine): Replacing the pyrimidine core with a thienopyrimidine introduces a sulfur atom, enhancing electron-withdrawing properties and altering ring aromaticity. This modification impacts solubility and binding affinity, particularly in kinase inhibition .
Halogen and Heterocyclic Substituents
- 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine :
Substituting pyridinyl with iodo and isopropyl groups increases molecular weight (348.57 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The iodine atom could facilitate radiolabeling for imaging studies . - Target Compound : The pyridinyl group enables hydrogen bonding and π-π stacking interactions, critical for binding to kinase ATP pockets .
Bulkier Functional Groups
- 4-(3-Chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine: The addition of a dimethylamino-piperidine group introduces steric bulk and basicity, likely improving selectivity for specific kinase isoforms but complicating blood-brain barrier penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C12H8ClN5 | 273.67 | 2.1 | <1 (aqueous) |
| 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine (1269440-58-5) | C10H10ClIN4 | 348.57 | 3.5 | <0.5 |
| 2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine (2270907-51-0) | C12H11ClN4OS | 294.76 | 1.8 | ~1.2 |
*Estimated using fragment-based methods.
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine, and what key reaction conditions must be controlled?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common route involves reacting a pyrimidine precursor (e.g., 2,4-dichloropyrimidine) with a pyrazole derivative under basic conditions. Key steps include:
- Temperature Control : Maintain 80–100°C to ensure reactivity without side-product formation .
- Catalyst Use : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings when introducing aryl groups .
- Solvent Selection : Use polar aprotic solvents like DMF or THF to stabilize intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure product .
Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?
Methodological Answer:
Yield optimization requires systematic screening of catalysts and reaction parameters:
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig catalysts to assess efficiency in C–N bond formation .
- Ligand Effects : Test biphenylphosphine ligands (e.g., XPhos) to enhance coupling reactivity .
- Reaction Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction time (typically 12–24 hours) .
- Statistical Design : Apply a Box-Behnken design to model interactions between temperature, catalyst loading, and solvent ratio .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal lattice to confirm bond angles (e.g., N1–N2–C3 = 112.6°) and verify stereochemistry .
- NMR Analysis : Use ¹H/¹³C NMR to identify aromatic protons (δ 8.5–9.0 ppm for pyridyl groups) and confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 297.05) .
- IR Spectroscopy : Detect functional groups (e.g., C–Cl stretch at ~750 cm⁻¹) .
Advanced: How should researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
Methodological Answer:
Contradictions in NMR data often arise from dynamic effects or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identify rotational barriers in pyrazole rings by analyzing peak splitting at 25–60°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., pyrimidine vs. pyridyl protons) .
- Trace Impurity Analysis : Use HPLC-DAD to detect byproducts (e.g., dehalogenated derivatives) and refine purification protocols .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., Gaussian 16/B3LYP) .
Advanced: Design a study to explore the structure-activity relationship (SAR) of this compound’s pesticidal properties.
Methodological Answer:
Experimental Design :
- Derivative Synthesis : Modify substituents at the pyrazole (e.g., –CF₃, –OCH₃) and pyrimidine (e.g., –F, –CH₃) positions .
- Bioassay Setup :
- Structural Analysis : Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters using QSAR models .
- Crystallographic Insights : Compare active/inactive derivatives using X-ray data to identify critical bond angles (e.g., C8–O1–C10 = 117.3°) .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis of the chloro group .
- Light Protection : Use amber glassware to avoid photodegradation of the pyrimidine ring .
- Temperature : Long-term stability requires storage at –20°C; monitor decomposition via HPLC every 6 months .
Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound?
Methodological Answer:
- Data Reconciliation : Compare unit cell parameters (e.g., a = 10.2 Å, b = 14.3 Å) across studies to identify polymorphic variations .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) to explain packing differences .
- Synchrotron Validation : Re-measure disputed structures with high-flux X-rays to refine thermal displacement parameters .
Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-311+G(d,p)) and predict regioselectivity at C4 vs. C2 positions .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers (e.g., C4 chloro group) for SNAr reactions .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
